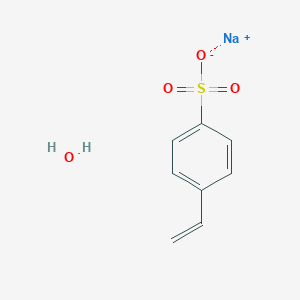

Hydrate de 4-vinylbenzènesulfonate de sodium

Vue d'ensemble

Description

Sodium 4-vinylbenzenesulfonate hydrate is a chemical compound with the molecular formula C8H9NaO4S. It is a white crystalline powder or granular solid that is highly soluble in water and alcohols. This compound is known for its stability and resistance to oxidation in air .

Applications De Recherche Scientifique

Sodium 4-vinylbenzenesulfonate hydrate has a wide range of scientific research applications:

Polymer Synthesis: It is used as a monomer to synthesize poly(sodium 4-vinylbenzenesulfonate), which has applications in water treatment, ion exchange membranes, and as a dispersant.

Electronics: It is used in the production of electrolytes and ion exchange membranes for batteries and capacitors.

Chemical Analysis: It serves as an ion exchange agent for the separation and enrichment of organic compounds and metal ions.

Mécanisme D'action

Target of Action

Sodium 4-vinylbenzenesulfonate hydrate primarily targets polymer synthesis and ion exchange membranes . It is a crucial monomer in the synthesis of high polymer materials such as poly(sodium 4-styrenesulfonate) (PSS) . In the electronics industry, it is used as a component of electrolytes and ion exchange membranes, which are widely applied in batteries, conductivity measurements, and water electrolysis .

Mode of Action

The compound interacts with its targets through a process known as grafting . In a study, sodium 4-vinylbenzenesulfonate was grafted onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) to prepare a poly(vinylidene fluoride)-graft-sodium 4-vinylbenzenesulfonate copolymer (PVDF-g-PSVBS) . This interaction results in the formation of cation exchange membranes .

Biochemical Pathways

The biochemical pathways affected by sodium 4-vinylbenzenesulfonate hydrate are primarily related to polymer synthesis and ion exchange . The compound’s grafting onto PVDF leads to the formation of cation exchange membranes, which play a crucial role in the membrane capacitive deionization process .

Pharmacokinetics

Given its use in polymer synthesis and ion exchange membranes, it is likely that its bioavailability is largely determined by its chemical properties and the specific conditions of its use .

Result of Action

The primary result of sodium 4-vinylbenzenesulfonate hydrate’s action is the formation of cation exchange membranes . These membranes are used in the membrane capacitive deionization process . Additionally, the compound is used in the synthesis of high polymer materials such as PSS .

Action Environment

The action of sodium 4-vinylbenzenesulfonate hydrate can be influenced by environmental factors. For instance, the temperature during the annealing process of PVDF-g-PSVBS membranes should be below 60°C to prepare consistent and homogeneous membranes . It should be stored in a dry, cool, and well-ventilated place . It is also important to avoid causing pollution to water bodies and the environment .

Méthodes De Préparation

Sodium 4-vinylbenzenesulfonate hydrate can be synthesized through the reaction of 4-vinylbenzenesulfonic acid with sodium hydroxide. The reaction typically involves the following steps:

Reaction of 4-vinylbenzenesulfonic acid with sodium hydroxide: This reaction produces sodium 4-vinylbenzenesulfonate.

Hydration: The resulting sodium 4-vinylbenzenesulfonate is then hydrated to form sodium 4-vinylbenzenesulfonate hydrate.

Analyse Des Réactions Chimiques

Sodium 4-vinylbenzenesulfonate hydrate undergoes various chemical reactions, including:

Polymerization: It can be polymerized via free radical and controlled radical polymerization to form poly(sodium 4-vinylbenzenesulfonate).

Grafting: It can be grafted onto other polymers, such as poly(vinylidene fluoride), to form copolymers.

Common reagents and conditions used in these reactions include:

Free radical initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.

Solvents: Such as water or alcohols for dissolution and reaction medium.

Comparaison Avec Des Composés Similaires

Sodium 4-vinylbenzenesulfonate hydrate can be compared with other similar compounds, such as:

4-vinylbenzenesulfonic acid: The non-sodium salt form of the compound, which is less soluble in water.

Poly(sodium 4-vinylbenzenesulfonate): The polymerized form of the compound, which has different physical properties and applications.

Sodium styrene sulfonate: A similar compound with a different substitution pattern on the benzene ring, leading to different reactivity and applications.

Sodium 4-vinylbenzenesulfonate hydrate is unique due to its high solubility in water and alcohols, stability, and ability to form strong ionic interactions, making it highly versatile for various applications.

Activité Biologique

Sodium 4-vinylbenzenesulfonate hydrate (CAS Number: 304675-74-9) is a chemical compound that plays a significant role in various biological and industrial applications. This article delves into its biological activity, synthesizing findings from diverse research studies, case studies, and relevant data tables.

Sodium 4-vinylbenzenesulfonate hydrate is characterized by the following properties:

- Molecular Formula : CHNaOS

- Molecular Weight : Approximately 224.21 g/mol

- Appearance : White to off-white solid

- Solubility : Highly soluble in water

1. Interaction with Biological Systems

Sodium 4-vinylbenzenesulfonate hydrate has been shown to exhibit significant biological activity due to its structural properties, particularly its sulfonate group and vinyl functionality. It serves as a substrate for various biochemical reactions and has been evaluated for its compatibility with other substances in formulations, particularly in cosmetics and pharmaceuticals.

- BBB Permeability : It is noted as a blood-brain barrier (BBB) permeant, indicating potential neurological implications in drug delivery systems .

- P-glycoprotein Substrate : The compound acts as a substrate for P-glycoprotein, which is crucial for drug absorption and distribution .

2. Polymerization and Its Biological Implications

Sodium 4-vinylbenzenesulfonate hydrate can polymerize to form polystyrene derivatives, which have applications in drug delivery systems and tissue engineering. The polymerization process enhances the compound's utility by allowing it to form hydrogels that can encapsulate drugs and release them in a controlled manner.

- Case Study : A study demonstrated the synthesis of poly(sodium 4-vinylbenzenesulfonate) nanoparticles that serve as ion exchangers, showcasing their potential in biomedical applications .

1. Emulsifier and Dispersant

In industrial applications, sodium 4-vinylbenzenesulfonate hydrate is used as an emulsifier for various latex formulations, improving stability and performance across products such as cosmetics, paints, and textiles .

2. Textile Dyeing Assistant

The compound acts as a dyeing assistant in textile applications, enhancing the efficiency of dye uptake while also functioning as a scale inhibitor in industrial processes .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| BBB Permeability | Yes |

| P-glycoprotein Substrate | Yes |

| Polymerization Potential | Forms hydrogels for drug delivery applications |

| Emulsifier | Used in latex formulations for improved stability |

| Textile Application | Acts as a dyeing assistant and scale inhibitor |

Toxicological Profile

While sodium 4-vinylbenzenesulfonate hydrate exhibits beneficial properties, it is also classified as an irritant upon skin contact. Safety measures should be taken during handling to mitigate any adverse effects .

Propriétés

IUPAC Name |

sodium;4-ethenylbenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S.Na.H2O/c1-2-7-3-5-8(6-4-7)12(9,10)11;;/h2-6H,1H2,(H,9,10,11);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATHLPHPRXGBAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635574 | |

| Record name | Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-94-8 | |

| Record name | Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-vinylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium 4-vinylbenzenesulfonate hydrate contribute to the formation of a stretchable ionomer network?

A1: Sodium 4-vinylbenzenesulfonate hydrate (SSNa) acts as a physical cross-linker in the ionomer network []. When copolymerized with hexyl methacrylate (HMA), the ionized SSNa monomers, randomly distributed along the polymer chain, interact with each other through ionic interactions. These interactions act as physical crosslinks, forming a network structure within the material. The research found that the ductility of the resulting ionomer is strongly related to the degree of gelation, which is influenced by the concentration of SSNa []. Essentially, the ionic interactions provided by SSNa are crucial for holding the polymer chains together while still allowing for chain mobility and thus, stretchability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.